Product packaging for Allyl phenyl sulfide(Cat. No.:CAS No. 5296-64-0)

Allyl phenyl sulfide

Cat. No.: B1266259
CAS No.: 5296-64-0
M. Wt: 150.24 g/mol
InChI Key: QGNRLAFFKKBSIM-UHFFFAOYSA-N
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Description

Allyl phenyl sulfide is a useful research compound. Its molecular formula is C9H10S and its molecular weight is 150.24 g/mol. The purity is usually 95%.
The exact mass of the compound (Allylthio)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10S B1266259 Allyl phenyl sulfide CAS No. 5296-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enylsulfanylbenzene
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InChI

InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
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InChI Key

QGNRLAFFKKBSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201002
Record name (Allylthio)benzene
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Molecular Weight

150.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5296-64-0
Record name (2-Propen-1-ylthio)benzene
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Record name (Allylthio)benzene
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Record name (Allylthio)benzene
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Record name (allylthio)benzene
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Record name S-ALLYLTHIOBENZENE
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Historical Overview of Allyl Phenyl Sulfide Studies

Early investigations into allyl phenyl sulfide (B99878) primarily centered on its synthesis and fundamental reactivity. One of the initial methods for its preparation involved the reaction of allyl bromide with sodium thiophenolate in an ethanol (B145695) solvent. chemicalbook.com A significant area of early research was the thio-Claisen rearrangement, a sulfur analogue of the Claisen rearrangement. tandfonline.com The thermal rearrangement of allyl phenyl sulfide was a key focus, with studies exploring the mechanistic pathways of this tandfonline.comtandfonline.com-sigmatropic rearrangement. tandfonline.comresearchgate.netacs.org These foundational studies established the compound's propensity to undergo rearrangements and laid the groundwork for more complex synthetic applications.

Further early work delved into the isomerization of this compound to propenyl aryl sulfides under basic conditions. acs.org The influence of various catalysts and reaction conditions on these transformations was a subject of considerable interest. Additionally, the behavior of this compound under electron impact in mass spectrometry was studied, revealing characteristic fragmentation patterns resulting from Claisen rearrangement in the gas phase. nih.gov

Significance in Modern Organic Chemistry

Allyl phenyl sulfide (B99878) continues to be a compound of significant interest in modern organic chemistry due to its versatile reactivity and its role as a precursor in the synthesis of more complex molecules. rsc.orgrsc.org Its applications span various sub-disciplines, from catalysis to materials science and medicinal chemistry.

A key aspect of its modern significance lies in its participation in catalytic reactions. For instance, it has been used as a sulfur surrogate in gold-catalyzed deallylative C-S cross-coupling reactions, helping to overcome catalyst deactivation. researcher.life It also participates in palladium-catalyzed stereoselective bisthiolation of terminal alkynes. researcher.life Furthermore, nickel complexes have been shown to efficiently catalyze the addition of allylic sulfides to alkynes. acs.org

The compound is also a valuable substrate in the Doyle-Kirmse reaction, a powerful method for carbon-carbon bond formation. nih.gov This reaction, which involves a tandfonline.comresearcher.life-sigmatropic rearrangement of a sulfur ylide, has been the subject of both transition metal-catalyzed and biocatalytic studies. nih.govacs.org Engineered myoglobin (B1173299) biocatalysts have demonstrated the ability to catalyze this reaction with high efficiency and enantioselectivity. nih.gov

Moreover, allyl phenyl sulfide serves as a precursor for generating the phenylthiyl radical, a key reactive intermediate in various chemical and biological processes. rsc.org This radical readily adds to carbon-carbon multiple bonds, a property that has been exploited in the synthesis of natural products. rsc.org

Mechanistic Investigations of Allyl Phenyl Sulfide Transformations

Sigmatropic Rearrangements

rochester.edunih.gov-Sigmatropic Rearrangement (Doyle-Kirmse Reaction)

The Doyle-Kirmse reaction is a synthetically valuable transformation that involves the reaction of an allyl sulfide (B99878) with a diazo compound in the presence of a metal catalyst to form a homoallylic sulfide. wikipedia.org This process is a powerful tool for carbon-carbon bond formation. nih.gov The reaction proceeds through the formation of a sulfur ylide intermediate, which then undergoes a rochester.edunih.gov-sigmatropic rearrangement. rochester.edunih.gov

The catalytic cycle of the Doyle-Kirmse reaction commences with the reaction of a metal catalyst, typically a rhodium or copper complex, with a diazo compound to generate a metal carbene species. wikipedia.org The sulfur atom of allyl phenyl sulfide then acts as a nucleophile, attacking the electrophilic metal carbene to form a sulfur ylide intermediate. rochester.edu This ylide can exist as a metal-associated species or as a free ylide after dissociation of the metal catalyst.

The formation of this sulfur ylide is a critical step in the catalytic cycle. The subsequent rochester.edunih.gov-sigmatropic rearrangement involves the migration of the allyl group from the sulfur atom to the carbon atom of the original carbene, leading to the formation of the final homoallylic sulfide product. researchgate.net While the reaction is often catalyzed by rhodium and copper, other metals such as silver, palladium, iron, and nickel have also been employed. wikipedia.orgresearchgate.net Recent developments have also explored metal-free conditions, using visible light to induce the reaction. chemrxiv.org

A plausible mechanism for a myoglobin-catalyzed Doyle-Kirmse reaction involves the initial formation of an iron-porphyrin bound carbenoid species. This electrophilic intermediate then reacts with the allyl sulfide to form the sulfur ylide, which subsequently rearranges. nih.gov Similarly, rhodium-catalyzed reactions are proposed to proceed through the generation of a rhodium carbene complex, which then combines with the allyl sulfide to form the sulfur ylide.

Achieving high enantioselectivity in the Doyle-Kirmse reaction has been a significant challenge, with typical enantiomeric excesses (ee) being modest. rochester.edunih.gov This difficulty is attributed to the challenge of discriminating between the heterotopic lone pairs of the sulfur atom during its attack on the metal carbene to form the chiral sulfur ylide. rochester.edunih.gov The stereochemical information established in this ylide is then transferred to the carbon center during the rearrangement. rochester.edu

The enantioselectivity-determining step is generally considered to be the formation of the chiral sulfonium (B1226848) ylide. nih.gov Efforts to improve stereochemical control have involved the use of chiral ligands on the metal catalysts. wikipedia.org For instance, chiral rhodium(II) and copper(I) catalysts have been developed for asymmetric trifluoromethylthiolation through an enantioselective rochester.edunih.gov-sigmatropic rearrangement of a sulfonium ylide. researchgate.net

Biocatalysis has emerged as a promising approach to address the challenge of enantioselectivity. Engineered variants of myoglobin (B1173299) have been shown to catalyze the Doyle-Kirmse reaction with improved efficiency and enantioselectivity. rochester.edunih.gov For example, a specific myoglobin variant, Mb(L29S,H64V,V68F), has demonstrated the ability to mediate asymmetric Doyle-Kirmse reactions with enantiomeric excesses up to 71%. rochester.edu The structure of the diazo reagent can also influence the degree of asymmetric induction. rochester.edu

Dual asymmetric induction, combining a chiral auxiliary on the diazo substrate with a sterically bulky ligand on a Cu(I) catalyst, has also been shown to achieve high stereocontrol. sioc-journal.cn

nih.govnih.gov-Sigmatropic Rearrangement (Thio-Claisen Rearrangement)

The Thio-Claisen rearrangement is the sulfur analog of the well-known Claisen rearrangement and involves the nih.govnih.gov-sigmatropic shift of an this compound to produce an ortho-allyl thiophenol, which can then tautomerize. sethanandramjaipuriacollege.in This reaction is a powerful method for forming carbon-carbon bonds and synthesizing sulfur-containing compounds. sethanandramjaipuriacollege.inbolivianchemistryjournal.org Compared to its oxygen and nitrogen counterparts, the Thio-Claisen rearrangement often proceeds under milder conditions due to the relative weakness of the carbon-sulfur bond. sethanandramjaipuriacollege.in However, the rearrangement of allyl phenyl sulfides specifically can require higher temperatures. sethanandramjaipuriacollege.in

The Thio-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, cyclic transition state. wikipedia.org The reaction follows first-order kinetics and is an intramolecular process. wikipedia.org Theoretical studies using Density Functional Theory (DFT) calculations have been employed to analyze the transition state. These studies suggest that the Thio-Claisen rearrangement of allyl vinyl sulfide proceeds through a chair-like transition state that exhibits a higher diatropic current (a measure of aromaticity) compared to the oxygen-based Claisen rearrangement. sethanandramjaipuriacollege.in

For the rearrangement of this compound, computational studies have investigated different potential pathways, including synchronous concerted, stepwise via a bis-allyl like transition state, and stepwise via a 1-4-diyl like transition state. researchgate.net The aromaticity of the transition state is influenced by out-of-plane components of the magnetic shielding tensors. sethanandramjaipuriacollege.in The reaction mechanism can be influenced by the solvent, with polar solvents tending to accelerate the rearrangement. wikipedia.orgscirp.org

Two possible chair-like transition states, TS-A and TS-B, have been proposed, with TS-A generally being favored due to steric reasons. sethanandramjaipuriacollege.in

Substituents on the aromatic ring of allyl phenyl ether, the oxygen analog of this compound, have a significant impact on the regioselectivity of the Claisen rearrangement. skemman.is Electron-donating groups at the meta-position tend to favor migration to the less hindered ortho-position, while electron-withdrawing groups favor migration towards the meta-substituent. skemman.is Para-substituents can amplify the preference of the meta-substituents. skemman.is

Population analysis calculations have shown a correlation between the atomic charge on the ortho-carbons of the aryl ring and the regioselectivity of the rearrangement. skemman.is The carbon atom that forms the major isomer tends to have a higher negative charge. skemman.is While these findings are for the oxygen analog, similar electronic effects can be expected to influence the energetics of the Thio-Claisen rearrangement of substituted allyl phenyl sulfides.

In the context of the Bellus-Claisen rearrangement, a variant of the Claisen rearrangement, the use of halogen-substituted ketenes is common due to their high electrophilicity. wikipedia.org

[9][9]-Sigmatropic Rearrangement (Thio-Claisen Rearrangement)

Rearrangement Products (e.g., Thiachromans and Thiacoumarans)

The thio-Claisen rearrangement of this compound is a well-studied thermal process that leads to the formation of cyclic products, namely thiachromans and thiacoumarans. researchgate.netresearchgate.net Mechanistic studies have revealed that this rearrangement does not proceed through a simple, single pathway. Instead, the product distribution is governed by a competition between different reactive intermediates. researchgate.net

Research has shown that the thio-Claisen rearrangement of this compound yields nearly equal amounts of thiachroman and thiacoumaran. researchgate.netresearchgate.net These two products are not interconvertible under the typical reaction conditions, which suggests they arise from distinct mechanistic pathways. researchgate.netresearchgate.net One proposed mechanism involves the formation of an o-allylthiophenol intermediate, which can then cyclize to form both thiachroman and thiacoumaran. researchgate.netresearchgate.net Another key intermediate suggested is a thiirane, which is thought to be involved in the formation of these heterocyclic products. researchgate.net The relative rates of formation of these intermediates and their subsequent cyclization steps determine the final product ratio. acs.org

The use of a high-boiling amine solvent is often crucial for the successful rearrangement of many allyl aryl sulfides. researchgate.netacs.org However, substitutions on the allyl chain can influence the reaction's course. For instance, β-methylthis compound undergoes the thio-Claisen rearrangement without the need for such a solvent. researchgate.net

Table 1: Products of Thio-Claisen Rearrangement

Reactant Products Product Ratio (thiachroman:thiacoumaran)
This compound Thiachroman, Thiacoumaran ~1:1
o-Allylthiophenol Thiachroman, Thiacoumaran ~4:1

Thermal Isomerization Pathways

The thermal behavior of this compound is not limited to the thio-Claisen rearrangement. It can also undergo isomerization. Quantum-chemical studies using density functional theory (DFT) have been employed to investigate these thermal transformation routes. researchgate.net

One potential pathway is the isomerization of this compound to propenyl phenyl sulfide. However, calculations have indicated that this direct thermal isomerization is improbable. researchgate.net Instead, a more complex mechanism has been proposed, initiated by the conversion of this compound into 6-(prop-2-en-1-yl)cyclohex-2,4-dien-1-thione via a transition state with a chair conformation. researchgate.net This thione intermediate can then undergo further reactions, including interactions with another molecule of this compound or an allyl thiophenol molecule. researchgate.net

In the presence of an acid catalyst such as methanesulfonic acid, the isomerization to phenyl propenyl sulfide becomes more feasible. researchgate.net This acid-catalyzed pathway proceeds through the formation of cationic intermediates, including 1-(phenylthio)prop-2-ylium and 2-methyl-1-phenylthiiranium. researchgate.net The protonation of this compound and subsequent deprotonation of the resulting cation leads to the formation of phenyl propenyl sulfide. researchgate.net

Addition Reactions

Nucleophilic Additions with Functionalized Allyl Anions (e.g., Ring-Opening of Epoxides)

This compound can be a precursor to functionalized allyl anions, which are potent nucleophiles capable of participating in various addition reactions. One notable application is the ring-opening of epoxides. While direct studies focusing on this compound-derived anions for this specific purpose are not extensively detailed in the provided context, the general reactivity of related sulfur-stabilized carbanions suggests this possibility. Organosulfur compounds are frequently used to generate nucleophiles for C-C bond formation. For instance, the addition of organolithium or Grignard reagents to the SO₂-surrogate DABSO generates metal sulfinates that can react with epoxides. organic-chemistry.org This highlights the potential for sulfur-containing reagents to participate in epoxide ring-opening reactions. The stereoselective addition of 2-azaallyl anions to epoxides further demonstrates the utility of stabilized anions in synthesizing functionalized molecules. researchgate.net

Radical Addition Mechanisms

This compound is susceptible to attack by radicals, particularly at its double bond. The addition of phenyl radicals to this compound has been a subject of investigation. capes.gov.brscielo.brscielo.br This reaction is a type of S'H (substitution, homolytic, at a substituted atom) reaction, where the thermal decomposition of a radical initiator like phenylazotriphenylmethane generates phenyl radicals that then react with the allyl sulfide. capes.gov.br

The primary mode of reaction involves the addition of the phenyl radical to the terminal unsaturated carbon atom of the allyl group. capes.gov.br This addition is a rapid process. Studies comparing the rates of addition to various substrates have shown that p-nitrophenyl radicals add to this compound approximately 15.4 times faster than they abstract a hydrogen atom. scielo.brscielo.br The resulting radical adduct is unstable and can subsequently lose a thiyl radical. capes.gov.br

Table 2: Relative Rates of Radical Addition

Radical Substrate Relative Rate of Addition vs. Hydrogen Abstraction
p-Nitrophenyl radical Allyl methyl sulfide 10.7
p-Nitrophenyl radical This compound 15.4

Beyond simple radical additions, this compound can participate in free-radical chain reactions. researchgate.net The control of product composition in the cyclization of o-allylthiophenols is attributed to a competition between an acid-catalyzed mechanism and a bridged free-radical chain mechanism. researchgate.net

Furthermore, the phenylthiyl radical (PhS•), a key intermediate in many sulfur-related radical reactions, can be generated from this compound through vacuum flash pyrolysis. rsc.org This radical readily adds to carbon-carbon multiple bonds, a property that is harnessed in various synthetic applications. rsc.org Radical chain reactions involving sulfonyl azides and allylstannanes also proceed via a free-radical chain mechanism, underscoring the broad involvement of sulfur-containing compounds in such processes. rsc.org

Addition of Phenyl Radicals to this compound

Metal-Catalyzed Thioallylation of Alkynes

The addition of a sulfur and an allyl group across a carbon-carbon triple bond, known as thioallylation, represents a powerful tool for the synthesis of functionalized dienes. Nickel-catalyzed thioallylation of alkynes using this compound has been shown to be an efficient method for producing thio-1,4-dienes with high regio- and stereoselectivity. nih.govnih.gov This reaction tolerates a wide variety of functional groups, including alkoxy, siloxy, hydroxy, carboalkoxy, chloro, and cyano moieties, highlighting its broad applicability in organic synthesis. nih.govnih.gov

The proposed mechanism for this transformation involves the formation of a π-allyl nickel intermediate. nih.govnih.gov This intermediate is generated from the reaction of the nickel catalyst with this compound. Subsequent insertion of the alkyne into the nickel-sulfur bond, followed by reductive elimination, affords the desired thio-1,4-diene product and regenerates the nickel catalyst. The regioselectivity of the reaction is influenced by the substitution pattern of the alkyne.

Table 1: Nickel-Catalyzed Thioallylation of Alkynes with this compound nih.govnih.gov
Alkyne SubstrateNickel CatalystSolventTemperature (°C)Yield (%)
PhenylacetyleneNi(cod)2/PPh3Toluene8085
1-OctyneNi(cod)2/PPh3Toluene8078
3-Hydroxy-3-methyl-1-butyneNi(cod)2/PPh3Toluene8075

While nickel catalysis is prominent for this transformation, other transition metals have also been explored for related carbothiolation reactions of alkynes, though not always specifically with this compound. For instance, palladium-catalyzed arylthiolation of alkynes has been developed to overcome the common issue of competitive alkyne dimerization. Current time information in Bangalore, IN.

Electrocatalytic Additions

Electrocatalytic methods offer a unique approach to organic synthesis, often proceeding under mild conditions without the need for chemical oxidants or reductants. In the context of this compound transformations, it is the oxidized form, allyl phenyl sulfone, that has been shown to undergo efficient electrocatalytic additions. researchgate.netorganic-chemistry.org The sulfone is a necessary precursor for this reactivity.

These electrocatalytic additions typically involve the reaction of allyl phenyl sulfone with electron-deficient alkenes, such as vinyl sulfones. researchgate.netorganic-chemistry.org The process is catalyzed by an electrogenerated base, which is formed from the reactant itself under the electrolytic conditions. researchgate.net This method can lead to high yields of the addition products. researchgate.net For example, the reaction of allyl phenyl sulfone with vinyl sulfones can furnish 1:2 adducts in yields of up to 96%. researchgate.net The nature of the alkene substrate can influence whether a 1:1 or 1:2 adduct is formed. researchgate.net

Addition-Fragmentation Chain Transfer Processes

Addition-fragmentation chain transfer (AFCT) is a powerful technique used in polymer chemistry to control the architecture of polymers and to mediate stress in polymer networks. Allyl sulfides, including this compound, have been effectively employed as AFCT agents, particularly in the context of dental restorative resins to mitigate polymerization-induced shrinkage stress. beilstein-journals.orgpku.edu.cn

The mechanism of AFCT involving an allyl sulfide proceeds via a radical-mediated pathway. beilstein-journals.org In a typical thiol-ene polymerization, a thiyl radical adds to the allyl group of the allyl sulfide. This addition is followed by fragmentation of the resulting radical intermediate, which cleaves a carbon-sulfur bond and releases a new thiyl radical. This process allows for the rearrangement of the polymer network, which helps to dissipate stress. beilstein-journals.orgpku.edu.cn The reaction preserves the concentration of both the allyl sulfide and the radical species, allowing for a cascade of these transfer events. pku.edu.cn The incorporation of allyl sulfide moieties into polymerizing systems has been shown to significantly reduce the final stress, in some cases by as much as 75%. pku.edu.cn

Cyclization Reactions

The intramolecular cyclization of ortho-substituted aromatic compounds is a fundamental strategy for the synthesis of heterocyclic systems. In the case of o-allylthiophenol, thermal cyclization leads to the formation of a mixture of sulfur-containing heterocycles. Specifically, the reaction yields 2,3-dihydro-2H-benzo[b]thiopyran (also known as thiachroman) and 2,3-dihydrobenzofuran (B1216630) (thiacoumaran). organic-chemistry.org The formation of these products is attributed to a thio-Claisen rearrangement. organic-chemistry.org Interestingly, the thermal rearrangement of this compound itself can also produce these same heterocyclic products. organic-chemistry.org The control over the product distribution between the six-membered thiachroman and the five-membered thiacoumaran is influenced by the competition between an acid-catalyzed mechanism and a bridged free-radical chain mechanism. organic-chemistry.org

The development of asymmetric catalytic methods for the synthesis of chiral nitrogen-containing heterocycles is of significant interest due to their prevalence in biologically active molecules. An asymmetric bromoaminocyclization of N-protected 2-allylaniline (B3051291) derivatives has been successfully achieved using a chiral bifunctional sulfide catalyst. youtube.comharvard.edu While this reaction does not directly use this compound as a substrate, the catalyst itself is a chiral sulfide, demonstrating the utility of such moieties in asymmetric catalysis.

In this transformation, a BINOL-derived chiral bifunctional sulfide bearing a phenylurea moiety catalyzes the reaction between the 2-allylaniline substrate and a bromine source. youtube.comharvard.edu The reaction proceeds with high enantioselectivity, particularly when a p-biphenylsulfonyl protecting group is used on the nitrogen atom of the substrate. harvard.edu This method provides access to optically active 2-(bromomethyl)indoline products, which are valuable intermediates for further synthetic transformations. youtube.comharvard.edu

Table 2: Asymmetric Bromoaminocyclization of a p-Biphenylsulfonyl-Protected 2-Allylaniline Derivative harvard.edu
CatalystTemperature (°C)Yield (%)Enantiomeric Ratio (er)
(S)-BINOL-derived sulfide with phenylurea-78-93:7
(S)-BINOL-derived sulfide with phenylurea-908995:5

Intramolecular Cyclization of o-Allylthiophenols

Oxidation Reactions

The oxidation of this compound can lead to the formation of either allyl phenyl sulfoxide (B87167) or allyl phenyl sulfone, depending on the reaction conditions and the oxidant used. The selective synthesis of these oxidized products is important as they are valuable synthetic intermediates.

Chemoselective oxidation to the sulfoxide can be achieved with high efficiency. For example, using hydrogen peroxide as the oxidant in the presence of a lithium niobate molybdate (B1676688) (LiNbMoO₆) catalyst in methanol (B129727) at 0°C, this compound can be converted to allyl phenyl sulfoxide in 91% yield, with only 4% of the corresponding sulfone being formed. rsc.org Another system employing a peroxometalate-based polymer-immobilized ionic liquid phase catalyst with hydrogen peroxide also shows high selectivity for the sulfoxide, with no evidence of epoxidation of the allyl double bond. youtube.com

Table 3: Selective Oxidation of this compound
ProductCatalyst/ReagentOxidantSolventTemperature (°C)Yield (%)Reference
Allyl Phenyl SulfoxideLiNbMoO₆H₂O₂Methanol091 rsc.org
Allyl Phenyl SulfoneSilica (B1680970) BromideH₂O₂Methanol4090 (for sulfone from sulfoxide) youtube.com
Allyl Phenyl SulfoneAspergillus ochraceus---High

Further oxidation to the sulfone can also be accomplished selectively. The use of silica bromide as a heterogeneous promoter with hydrogen peroxide can effectively oxidize sulfides to their corresponding sulfones. youtube.com Biocatalytic methods have also been explored, with microorganisms such as Aspergillus ochraceus and Penicillium funiculosum showing excellent activity for the oxidation of sulfides directly to sulfones in high yields. Both vinyl and allyl containing sulfides were reported to be completely oxidized to the corresponding sulfones using these biocatalytic systems.

Mechanisms of Sulfide to Sulfoxide and Sulfone Conversion

The oxidation of this compound to its corresponding sulfoxide and sulfone is a fundamental transformation in organosulfur chemistry. The control between selective oxidation to the sulfoxide and overoxidation to the sulfone is a primary challenge, and the mechanism is highly dependent on the oxidant and reaction conditions employed. nih.govresearchgate.net

A common and environmentally conscious method involves the use of hydrogen peroxide (H₂O₂). nih.gov The oxidation of various sulfides, including this compound, can be achieved with high selectivity for the sulfoxide. nih.gov The reaction is typically performed in a solvent like glacial acetic acid under transition-metal-free conditions. nih.gov While the precise mechanism is not definitively established, it is proposed to involve the electrophilic attack of a peroxide oxygen atom on the sulfur atom of the sulfide. nih.gov This process is not believed to be acid-catalyzed, as the presence of acids like acetic acid or trichloroacetic acid does not appear to protonate the hydrogen peroxide to form a more potent oxidizing agent. nih.gov A key advantage of this method is its chemoselectivity; the carbon-carbon double bond in this compound remains intact during the oxidation of the sulfur atom. nih.gov

Photochemical methods offer another pathway for the aerobic oxidation of sulfides. rsc.org Catalyst-free irradiation at specific wavelengths (e.g., 370 nm) can convert sulfides, including this compound, into their corresponding sulfoxides in good to excellent yields. rsc.org The reaction can be accelerated, and the formation of the sulfone by-product can be suppressed, by the addition of water. rsc.org The presence of water is thought to inhibit the further oxidation of the sulfoxide to the sulfone through hydrogen bonding. rsc.org For less reactive substrates, extended reaction times may be necessary to achieve high yields. rsc.org

The general mechanism for sulfide oxidation proceeds in two steps. The first oxidation converts the sulfide to a sulfoxide. The second, often undesired, oxidation converts the sulfoxide to a sulfone. The relative rates of these two steps determine the product distribution. The sulfur atom in a sulfoxide is less nucleophilic than in a sulfide, which can help in achieving selectivity. However, many strong oxidizing agents are capable of oxidizing both the sulfide and the sulfoxide. researchgate.net

Table 1: Oxidation of this compound to Allyl Phenyl Sulfoxide This table is interactive. You can sort and filter the data.

Oxidant System Catalyst Solvent Conditions Product Yield Reference
30% H₂O₂ None (Transition-Metal-Free) Glacial Acetic Acid Room Temperature Allyl Phenyl Sulfoxide High nih.gov
Air (O₂) None Acetonitrile (B52724)/Water 370 nm irradiation, 45 W Allyl Phenyl Sulfoxide Good to Excellent rsc.org
Air (O₂) Anthraquinone (0.05 mol%) Acetonitrile/Water 427 nm irradiation, 45 W Allyl Phenyl Sulfoxide Good to Excellent rsc.org

Radical Oxidation Pathways

Beyond two-electron oxidation pathways, this compound can undergo transformations involving radical intermediates. The phenylthiyl radical (C₆H₅S•), a key sulfur-centered radical, can be efficiently generated from this compound in the gas phase through vacuum flash pyrolysis (VFP). rsc.orguni-giessen.de This process involves the homolytic cleavage of the C-S bond at high temperatures.

Once formed, the phenylthiyl radical is a reactive intermediate. rsc.orgworldscientific.com In the presence of molecular oxygen, it reacts to form the phenylthiylperoxy radical (C₆H₅SOO•). rsc.org This reaction, studied in argon matrices at low temperatures (10 K), appears to have a low or nonexistent activation barrier. rsc.org The formation of this peroxy radical is analogous to the reaction of alkyl radicals with oxygen. rsc.org

The phenylthiylperoxy radical is itself a novel species that can undergo further transformation. Upon irradiation with light of a specific wavelength (e.g., λ = 465 nm), it rearranges to form the more stable phenylsulfonyl radical (C₆H₅SO₂•). rsc.orguni-giessen.de This photochemical rearrangement represents a stepwise radical oxidation pathway from the initial sulfide to a sulfonyl species, proceeding through distinct, characterizable radical intermediates.

Table 2: Radical Species Generated from this compound This table is interactive. You can sort and filter the data.

Precursor Generation Method Intermediate Species Subsequent Transformation Product Species Reference
This compound Vacuum Flash Pyrolysis (VFP) Phenylthiyl Radical (C₆H₅S•) Reaction with O₂ Phenylthiylperoxy Radical (C₆H₅SOO•) rsc.orguni-giessen.de
Phenylthiylperoxy Radical Photolysis (λ = 465 nm) - Rearrangement Phenylsulfonyl Radical (C₆H₅SO₂•) rsc.org

Catalytic Isomerization to Propenyl Aryl Sulfides

This compound can be isomerized to the thermodynamically more stable propenyl phenyl sulfide, where the double bond is in conjugation with the sulfur atom and the phenyl ring. This transformation is typically achieved using catalytic methods, as thermal isomerization is considered improbable. researchgate.net

Base-catalyzed isomerization is a common and effective method. acs.orgacs.org Strong bases, such as potassium tert-butoxide in a suitable solvent like tert-butanol (B103910) or dimethyl sulfoxide, can facilitate this reaction, often yielding the propenyl phenyl sulfide in near-quantitative amounts. mdma.ch The mechanism of base-catalyzed isomerization is believed to proceed through the formation of a carbanion intermediate. mdma.ch A proton is abstracted from the carbon atom adjacent to the sulfur, forming an allylic carbanion which is stabilized by resonance. Subsequent protonation of this carbanion at the terminal carbon of the original allyl group yields the more stable internal olefin, the propenyl sulfide. mdma.ch The isomerization generally leads to the formation of the more stable trans-isomer. mdma.ch

In addition to traditional strong bases, nonionic proazaphosphatrane bases have been shown to be effective catalysts for the isomerization of this compound under mild conditions. acs.org

Acid-catalyzed pathways have also been explored through quantum chemistry studies. researchgate.net The mechanism in the presence of an acid like methanesulfonic acid is proposed to involve the protonation of the allyl double bond, leading to the formation of a carbocation intermediate, specifically the 1-(phenylthio)prop-2-ylium cation. researchgate.net This can rearrange and subsequently be deprotonated to yield phenyl propenyl sulfide. researchgate.net

Table 3: Catalytic Isomerization of this compound This table is interactive. You can sort and filter the data.

Catalyst System Solvent Proposed Intermediate Product Reference
Potassium tert-butoxide (K-t-BuO) tert-Butanol Allylic Carbanion Propenyl Phenyl Sulfide mdma.ch
Proazaphosphatrane P(RNCH₂CH₂)₃N Not specified Not specified Propenyl Phenyl Sulfide acs.org
Methanesulfonic Acid (CH₃SO₃H) Not specified (computational) Carbocation Phenyl Propenyl Sulfide researchgate.net

Catalytic Reactions Involving Allyl Phenyl Sulfide

Transition Metal Catalysis

Transition metal complexes are widely employed to catalyze reactions involving allyl phenyl sulfide (B99878), activating the molecule towards rearrangements, additions, and coupling reactions.

Copper-Catalyzed Rearrangements

Copper catalysts are effective in promoting the rsc.orgnih.gov-sigmatropic rearrangement of sulfur ylides generated from allyl phenyl sulfide. nih.govcmu.eduacs.org In a study utilizing copper triflate (CuOTf) and a C2-symmetric bis-oxazoline ligand, the reaction of this compound with ethyl diazoacetate resulted in a 14% enantiomeric excess (ee) of the rearranged product. nih.govcmu.edu This transformation proceeds through the formation of a copper carbenoid, which then reacts with the sulfide to form a sulfur ylide. cmu.edu This ylide subsequently undergoes the rsc.orgnih.gov-sigmatropic rearrangement. cmu.eduacs.org The enantioselectivity of this process is influenced by the electronic properties of the sulfide. nih.govcmu.edu Density functional theory (DFT) calculations have provided insights into the mechanism, suggesting that the rearrangement of the sulfonium (B1226848) ylide favors the formation of a free ylide which then proceeds through a five-membered electrophilic transition state. acs.org

Table 1: Copper-Catalyzed Rearrangement of this compound
Catalyst SystemReactantProduct CharacteristicReference
Copper triflate (CuOTf) / C2-symmetric bis-oxazoline ligandEthyl diazoacetate14% enantiomeric excess (ee) nih.govcmu.edu

Cobalt-Catalyzed Rearrangements

Cobalt complexes have also been utilized to catalyze the rsc.orgnih.gov-sigmatropic rearrangement of allylic chalcogenides. chinesechemsoc.org While specific studies focusing solely on this compound are part of a broader investigation, the methodology has been successfully applied to analogous systems. For instance, chiral N,N'-dioxide/cobalt(II) complexes have been shown to be highly effective for the asymmetric rsc.orgnih.gov-sigmatropic rearrangement of allylic selenides with α-diazo pyrazoleamides, achieving high yields and enantioselectivities. chinesechemsoc.org This suggests the potential for similar reactivity with this compound, proceeding through the formation of a cobalt-carbene intermediate followed by reaction with the sulfide to generate a sulfur ylide, which then rearranges. rochester.edu

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in promoting the Doyle-Kirmse reaction, which involves the reaction of allyl sulfides with diazo compounds. rsc.org In a model reaction, the use of Rh₂(esp)₂ as a catalyst with NaH as a base in dichloroethane at 40°C resulted in a 98% yield of the desired 1,5-dienyl sulfide from this compound and acrolein triftosylhydrazone. rsc.org This protocol was successfully scaled up to a 6 mmol scale, affording the product in 91% yield. rsc.org Furthermore, rhodium-catalyzed sulfimidation of phenyl allyl sulfide can lead to a rsc.orgnih.gov-sigmatropic rearrangement of the initially formed sulfimide (B8482401) to produce N-allyl-S-phenyl-thiohydroxylamines. researchgate.net Dynamic kinetic resolution of allylic sulfoxides has also been achieved using a chiral rhodium complex which catalyzes both olefin hydrogenation and sulfoxide (B87167) racemization, proceeding through a rhodium π-allyl intermediate. escholarship.org

Table 2: Rhodium-Catalyzed Reaction of this compound
Catalyst SystemCo-reactant/ConditionsProductYieldReference
Rh₂(esp)₂Acrolein triftosylhydrazone, NaH, DCE, 40°C1,5-Dienyl sulfide98% rsc.org
Rh₂(esp)₂Acrolein triftosylhydrazone (6 mmol scale)1,5-Dienyl sulfide91% rsc.org

Nickel-Catalyzed Transformations

Nickel complexes catalyze the addition of allylic sulfides to alkynes, a process known as thioallylation, to produce thio-1,4-dienes with high regio- and stereoselectivity. nih.gov The proposed mechanism involves the formation of a π-allyl nickel intermediate. nih.gov Nickel catalysts are also effective for the regioselective cleavage of the Csp²–S bond in vinylic sulfides, which can be intermediates in the synthesis of tri- and tetrasubstituted alkenes. acs.org Additionally, nickel-catalyzed enantioconvergent reactions have been developed for the synthesis of dienyl sulfoxides. researchgate.net Recent advancements have also explored high-valent Ni(II)/Ni(IV) catalytic cycles for the dicarbofunctionalization of unactivated alkenes. chemrxiv.org

Palladium-Catalyzed Allylboron Reactions

Palladium catalysts are utilized in the desulfurative coupling of allyl sulfides with organoboronic acids. rsc.org This reaction provides a novel method for the synthesis of α-branched enones by selectively cleaving the C–S bond. rsc.org Palladium catalysis is also central to the oxidative borylation of allylic C–H bonds in alkenes. su.se

Biocatalysis in Stereoselective Transformations

Biocatalysis has emerged as a green and sustainable alternative for the synthesis of chiral sulfoxides from sulfides. ucl.ac.uk Enzymes, particularly monooxygenases, can perform chemo- and stereoselective sulfoxidations. ucl.ac.uk Engineered variants of sperm whale myoglobin (B1173299) have been shown to catalyze the Doyle-Kirmse reaction, involving the rsc.orgnih.gov-sigmatropic rearrangement of this compound with diazo reagents, with high efficiency and product conversions. rochester.edu For example, reactions with various substituted allyl phenyl sulfides and ethyl diazoacetate (EDA) resulted in good to excellent conversions (57–99%). rochester.edu Furthermore, whole-cell biocatalysts, such as Pseudomonas monteilii, have demonstrated high activity and stereoselectivity in the oxidation of aryl sulfides, including this compound, to the corresponding sulfoxides. nih.gov These biocatalytic systems offer the advantage of mild reaction conditions and high selectivity, often avoiding over-oxidation to the sulfone, which can be a challenge in chemical oxidations. ucl.ac.uknih.gov

Table 3: Biocatalytic Transformation of this compound
BiocatalystReaction TypeCo-reactantConversion/YieldReference
Engineered sperm whale myoglobinDoyle-Kirmse ReactionEthyl diazoacetate (EDA)57-99% rochester.edu
Pseudomonas monteiliiStereoselective oxidation-High activity and stereoselectivity nih.gov

Engineered Myoglobin Variants in Doyle-Kirmse Reactions

The Doyle-Kirmse reaction, a nih.govnih.gov-sigmatropic rearrangement of an allylic sulfide, is a valuable carbon-carbon bond-forming reaction. nih.govwikipedia.org Engineered variants of sperm whale myoglobin have been successfully employed as biocatalysts for this transformation, demonstrating high efficiency and product conversion. nih.govnih.govrochester.edu

Specifically, mutations in the active site of myoglobin have been shown to enhance its catalytic efficiency and modulate its enantioselectivity. nih.govrochester.edu The myoglobin variant Mb(L29S,H64V,V68F) has been identified as a particularly effective catalyst for the asymmetric Doyle-Kirmse reaction of this compound. nih.govnih.gov This engineered enzyme can mediate the reaction with high product conversions (57–99%) and significant enantiomeric excess (up to 71% ee) across a range of substrates. nih.govrochester.edurochester.edu The reaction proceeds through the formation of a sulfur ylide intermediate, which then undergoes the nih.govnih.gov-sigmatropic rearrangement. rochester.edursc.org

The utility of these myoglobin-based biocatalysts has been demonstrated for a variety of substrates, including aryl-, benzyl-, and alkyl-substituted allylic sulfides, reacting with α-diazo esters. nih.govnih.govrochester.edu The scope of this biocatalytic transformation has even been extended to the conversion of propargylic sulfides to produce substituted allenes. nih.govnih.gov A plausible mechanism involves the initial formation of an iron-porphyrin bound carbenoid species which is electrophilic in nature. nih.gov

A summary of the catalytic performance of different myoglobin variants in the Doyle-Kirmse reaction of this compound with ethyl diazoacetate (EDA) is presented below:

EntryCatalystConversion (%) rochester.eduTON (Turnover Number) rochester.edu
1WT Mb44445
2Mb(L29S)71710
3Mb(H64V)99990
4Mb(V68F)68680
5Mb(L29S,H64V)99990
6Mb(L29S,V68F)99990
7Mb(H64V,V68F)99990
8Mb(L29S,H64V,V68F)99990

Enantioselectivity in Biocatalytic Processes

Achieving high enantioselectivity in chemical reactions is a significant goal, particularly in the synthesis of pharmaceuticals and fine chemicals. Biocatalytic processes involving this compound have shown considerable promise in this area.

Engineered cytochrome P450 enzymes have been utilized for the enantioselective imidation of sulfides, producing sulfimides, which are valuable building blocks in chemical synthesis. acs.org While direct examples with this compound are part of broader studies, the principles of tuning enantioselectivity through enzyme engineering are well-established. acs.org Mutations in the enzyme's active site can dramatically alter the stereochemical outcome of the reaction. acs.org For instance, in the sulfimidation of various aryl sulfides, engineered P450 variants have demonstrated the ability to produce sulfimides with high enantiomeric excess. acs.org The electronic properties of the sulfide substrate have been shown to significantly impact the reactivity, with electron-donating groups on the aryl ring generally leading to higher activity. acs.org

In the context of the myoglobin-catalyzed Doyle-Kirmse reaction, the enantioselectivity can be influenced by mutations within the distal pocket of the protein. nih.gov The Mb(L29S,H64V,V68F) variant, for example, provides moderate to good enantioselectivity (20–60% ee) for several allylic sulfide substrates. nih.gov The structure of the diazo reagent used in the reaction also plays a role in determining the degree of asymmetric induction. nih.gov

Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal-based catalysis and biocatalysis. Several organocatalytic strategies have been developed for reactions involving this compound.

Nonionic Proazaphosphatrane Catalysis for Isomerization

Nonionic proazaphosphatrane catalysts, specifically P(RNCH₂CH₂)₃N where R can be a methyl or isopropyl group, have been shown to effectively catalyze the isomerization of this compound to the corresponding propenyl phenyl sulfide under mild conditions. uprp.gov.plsigmaaldrich.comacs.orgacs.orgscientificlabs.comsigmaaldrich.com This isomerization is highly selective, yielding the vinyl isomers in high yields (up to >99%). lookchem.com The reaction is typically carried out in a solvent like acetonitrile (B52724) at around 40°C. lookchem.com

This catalytic system is also effective for the isomerization of other allylic compounds, including allylaromatics and allyl phenyl sulfone. sigmaaldrich.comlookchem.com The mechanism of this base-catalyzed isomerization has been a subject of study, with the proazaphosphatrane acting as a strong, non-ionic base. acs.orgacs.org

Chiral Bifunctional Sulfide Catalysts in Asymmetric Cyclizations

While the direct application of chiral bifunctional sulfide catalysts to this compound itself is less documented in the provided context, their use in analogous asymmetric cyclization reactions highlights a potent strategy for stereocontrol. rsc.orgresearchgate.net These catalysts, often derived from BINOL, possess both a Lewis basic sulfide moiety and a Brønsted acidic group (like a hydroxyl or urea), enabling cooperative catalysis. nii.ac.jpbeilstein-journals.orgnih.gov

These bifunctional catalysts have proven highly effective in asymmetric halocyclizations, such as bromolactonizations and bromoaminocyclizations. researchgate.netnii.ac.jpbeilstein-journals.orgnih.gov For instance, in the bromolactonization of alkenoic acids, these catalysts can achieve high levels of regio-, diastereo-, and enantioselectivity. nii.ac.jpbeilstein-journals.org The design of the catalyst, including the nature of the functional groups, is crucial for achieving high enantioselectivity. nii.ac.jpbeilstein-journals.org Although direct examples with this compound are not detailed, the principles of using these chiral sulfide catalysts for asymmetric transformations are broadly applicable to related substrates. rsc.orgrsc.org

Selenium-Catalyzed Sulfenofunctionalization

Selenium-catalyzed reactions provide a powerful tool for the functionalization of alkenes. nih.govrsc.org In the context of sulfenofunctionalization, a selenium catalyst facilitates the addition of a sulfenyl group and a nucleophile across a double bond. researchgate.netnih.gov

A proposed mechanism for the selenium-catalyzed sulfenofunctionalization of alkenes involves the initial activation of an electrophilic sulfur source by the selenium catalyst. nih.govrsc.org This is followed by the formation of a chiral thiiranium ion intermediate upon reaction with the alkene. nih.govrsc.orgresearchgate.net The subsequent nucleophilic attack on this intermediate leads to the final product. nih.govrsc.org The stereoselectivity of the reaction is determined by the geometry of the transition states leading to the different products. rsc.org

While direct studies on this compound are not explicitly detailed, the methodology has been applied to a range of alkenes, including those with allylic functionalities. nih.govresearchgate.net This strategy has been used for the synthesis of various sulfur-containing compounds with high stereoselectivity. nih.govresearchgate.net The use of chiral selenium catalysts has enabled the development of enantioselective sulfenofunctionalization reactions. researchgate.netnih.gov

Quantum Chemical Methodologies

A variety of quantum chemical methods have been leveraged to model this compound, each offering a different balance of computational cost and accuracy. These range from the widely used Density Functional Theory (DFT) to more computationally intensive ab initio and post-Hartree-Fock methods.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a workhorse for studying the reactions of this compound, particularly its thermal transformations and sigmatropic rearrangements. Researchers have employed various functionals and basis sets to map out potential energy surfaces and characterize stationary points.

One prominent area of investigation has been the thio-Claisen rearrangement. Studies have utilized the B3LYP hybrid functional paired with the 6-311G** basis set to analyze the d-nb.infod-nb.info-sigmatropic rearrangement of this compound. core.ac.uk These calculations have been instrumental in corroborating the proposed concerted mechanism, identifying the transition states, and examining the energetic profiles of the reaction. core.ac.uk For instance, the transformation routes of this compound have been calculated using the B3PW91/6-31G** quantum chemical approximation. d-nb.infocore.ac.ukscielo.br This level of theory was used to determine that a chair-like conformation represents the transition state in the initial stage of its conversion. core.ac.uk

The influence of substituents on the Claisen rearrangement has also been explored. DFT calculations at the B3LYP/6-311G** level were performed on a series of meta-substituted allyl phenyl ethers and thioethers, providing insights into how electronic effects modulate the reaction pathway. core.ac.uk Furthermore, DFT has been used to analyze the addition of phenyl radicals to this compound, revealing that these additions are rapid processes. scielo.br

Methodology System/Reaction Studied Key Findings Reference
B3PW91/6-31G Thermal transformations of this compoundIdentified a chair conformation as the transition state for the initial conversion. core.ac.uk
B3LYP/6-311GClaisen rearrangement of allyl phenyl thioetherCorroborated a d-nb.infod-nb.info-sigmatropic rearrangement mechanism. core.ac.uk
DFT (unspecified)Phenyl radical addition to this compoundDetermined the reaction to be a fast process. scielo.br

Ab Initio and Post-Hartree-Fock Calculations

To achieve higher accuracy, particularly for systems where electron correlation is critical, researchers have turned to ab initio and post-Hartree-Fock methods. While direct applications of high-level methods like Coupled Cluster (CCSD(T)) on this compound are less commonly reported in foundational studies, calculations on analogous systems provide valuable benchmarks and insights.

For example, the thio-Claisen rearrangement of the closely related allyl vinyl sulfide has been studied using Møller-Plesset perturbation theory (MP2) and Quadratic Configuration Interaction with single and double excitations and a perturbative correction for triples (QCISD(T)). rsc.org In that study, geometries were optimized at the MP2(fc)/6-31G* level, with final energies calculated at the QCISD(T)/6-311+G(2df,2p)//MP2/6-31G* level, corrected for zero-point energies. rsc.org Such studies demonstrate the feasibility and importance of post-Hartree-Fock calculations for accurately predicting activation and reaction enthalpies in thio-Claisen rearrangements. The calculated enthalpy of activation for allyl vinyl sulfide was found to be significantly lower than for its imine analog, with the thio-Claisen rearrangement being slightly exothermic. rsc.org

Another study on the conformational preferences of allyl methyl sulfide utilized MP2/6-31G(d) level calculations, highlighting the utility of this method for understanding the structural aspects of allylic sulfides. acs.org These computational approaches, while demanding, are crucial for validating the results from more cost-effective DFT methods and for providing definitive energetic data.

Methodology System Studied Key Findings Reference
MP2(fc)/6-31G*Allyl vinyl sulfide rearrangementGeometry optimization for stationary points. rsc.org
QCISD(T)/6-311+G(2df,2p)Allyl vinyl sulfide rearrangementProvided benchmark relative energies, showing the reaction to be slightly exothermic. rsc.org
MP2/6-31G(d)Allyl methyl sulfide conformationDetermined conformational preferences. acs.org

Molecular Mechanism Elucidation

Beyond calculating energies and geometries, computational chemistry provides powerful tools to visualize and understand the electronic rearrangements that constitute a chemical reaction. For this compound, methods like Bonding Evolution Theory (BET), Non-Covalent Interaction (NCI) analysis, and Intrinsic Reaction Coordinate (IRC) analysis have been pivotal.

Bonding Evolution Theory (BET) Applications

Bonding Evolution Theory (BET) offers a detailed narrative of bond formation and cleavage along a reaction coordinate by analyzing the topology of the Electron Localization Function (ELF). A key study applied BET to unravel the molecular mechanism of the thio-Claisen rearrangement of this compound. acs.org

The analysis, based on wavefunctions from MPWB1K/6-311G(2d,d,p) calculations, describes the reaction as a sequence of catastrophic events in the electron density. acs.org The process for this compound is characterized by the following steps:

Homolytic breaking of the C-S single bond, leading to the formation of pseudoradical centers.

Reorganization of covalent bonds and annihilation of these pseudoradical centers.

Emergence of new pseudoradical centers on the terminal carbon atoms.

Formation of the new C-C single bond as the transition state is passed. acs.org

This detailed electronic description goes beyond simple arrow-pushing formalisms, providing a rigorous, quantum mechanical picture of the bonding changes. The study found that the loss of aromaticity in the benzene (B151609) ring during the rearrangement contributes to a higher activation barrier and the endergonic nature of the reaction for this compound. acs.org

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, based on the electron density and its derivatives.

In the study of the thio-Claisen rearrangement of this compound, NCI analysis was used in conjunction with BET. acs.orgacs.orgnih.gov The NCI plots revealed the presence of non-covalent interactions in the regions of the breaking C-S bond and the forming C-C bond. researchgate.net This visualization helps to understand the subtle forces at play within the transition state, complementing the picture of covalent bond reorganization provided by BET. The appearance of an NCI isosurface in these regions highlights the complex interplay of forces during the pericyclic reaction. researchgate.net

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a fundamental computational technique used to confirm that a calculated transition state (TS) structure indeed connects the intended reactants and products on the potential energy surface. The IRC path is the minimum energy path leading downhill from the TS to the adjacent local minima.

While a specific IRC plot for the thio-Claisen rearrangement of this compound is not detailed in the primary literature found, the methodology is standard practice for validating such reaction pathways. For instance, IRC calculations have been crucial in studies of phenyl radical additions to related substrates, confirming that the located transition states connect the expected reactants and products. scielo.brscielo.br In studies of other sigmatropic rearrangements, IRC analysis has been used to verify the nature of the transition state and, in some cases, to reveal "hidden intermediates" or the asynchronous nature of a concerted reaction. acs.orgnih.gov The application of IRC is explicitly mentioned as a tool used alongside the Electron Localization Function (ELF) in understanding the thio-Claisen rearrangement of this compound, underscoring its role in ensuring the validity of the computed reaction mechanism. researchgate.net

Computational and Theoretical Studies of Allyl Phenyl Sulfide

Computational chemistry has provided profound insights into the reaction mechanisms, energetics, and electronic properties of allyl phenyl sulfide (B99878), particularly concerning its signature nist.govnist.gov-sigmatropic rearrangement, known as the thio-Claisen rearrangement.

Advanced Spectroscopic Characterization and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating reaction mechanisms involving allyl phenyl sulfide (B99878). Both ¹H and ¹³C NMR provide detailed information about the molecular structure and have been instrumental in tracking the transformation of allyl phenyl sulfide in various reactions.

In studies of the thio-Claisen rearrangement, NMR is used to identify the starting material, this compound, and the resulting products. lookchem.com The ¹H NMR spectrum of this compound exhibits characteristic signals for its different protons. The methylene (B1212753) protons adjacent to the sulfur atom appear as a doublet, while the vinyl protons show complex multiplets, and the aromatic protons resonate in the downfield region. rsc.org The ¹³C NMR spectrum provides complementary information, with distinct signals for the aliphatic and aromatic carbons. rsc.org

A key application of NMR in mechanistic studies is monitoring reaction progress. For instance, in the isomerization of this compound catalyzed by proazaphosphatrane, ¹H and ³¹P NMR were used to follow the reaction in deuterated acetonitrile (B52724) (CD₃CN). dicp.ac.cnresearchgate.net These studies help in understanding the catalyst's role and the formation of intermediates. Similarly, detailed mechanistic investigations of gold-catalyzed deallylative C-S cross-coupling reactions have utilized ³¹P NMR studies, along with mass analysis and stoichiometric experiments, to understand the reaction pathway. nih.govresearcher.lifefigshare.com

The thio-Claisen rearrangement of this compound, a researcher.liferesearcher.life sigmatropic rearrangement, has been a subject of interest. sethanandramjaipuriacollege.in This reaction typically requires high temperatures. sethanandramjaipuriacollege.in Mechanistic studies have shown that the rearrangement can lead to different cyclized products, and NMR is crucial for their structural characterization. lookchem.com For example, the rearrangement of 2-allylthiopyrrole, a related heterocyclic compound, was successfully characterized by trapping the intermediate thiol with acetic anhydride (B1165640), and the structure of the resulting acetylated product was confirmed by NMR spectroscopy. cdnsciencepub.com

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Atom ¹H NMR (400 MHz) ¹³C NMR (100 MHz)
Phenyl-H7.32–7.14 (m, 5H)135.9, 129.8, 128.8, 126.2
=CH-5.90–5.80 (m, 1H)133.6
=CH₂5.13–5.02 (m, 2H)117.6
-S-CH₂-3.51 (d, J = 6.8 Hz, 2H)37.2
Data sourced from The Royal Society of Chemistry. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

Currently, there is no specific information available in the search results regarding the use of X-ray Photoelectron Spectroscopy (XPS) for the oxidation state analysis of this compound. XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For organosulfur compounds like this compound, XPS could theoretically be used to determine the oxidation state of the sulfur atom by analyzing the binding energy of the S 2p core level. Different oxidation states of sulfur (e.g., sulfide, sulfoxide (B87167), sulfone) would exhibit different S 2p binding energies. However, specific studies applying this technique to this compound have not been identified in the provided search results.

Mass Spectrometry (MS) for Fragmentation and Rearrangement Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in studying the fragmentation patterns of molecules and investigating rearrangement reactions, such as the thio-Claisen rearrangement of this compound.

In the context of mechanistic studies, MS analysis has been used to provide valuable insights into gold-catalyzed deallylative C-S cross-coupling reactions where this compound acts as a sulfur surrogate. nih.govresearcher.life By analyzing the mass of the species present in the reaction mixture, researchers can identify intermediates and products, helping to piece together the reaction mechanism.

The thio-Claisen rearrangement of this compound and its derivatives can be effectively studied using MS. The mass spectra of the parent compound and its rearrangement products will show distinct molecular ion peaks and fragmentation patterns. For example, in the study of the thio-Claisen rearrangement of 2-allylthiopyrrole, mass spectra of the rearrangement products were consistent with the assigned structures. cdnsciencepub.com Similarly, the investigation of the thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene involved the use of mass spectrometry to characterize the resulting products, with the molecular ion peak (M+) confirming the identity of the synthesized compounds. semanticscholar.org

Table 2: Key Mass Spectrometry Applications in this compound Studies

Application Description Reference
Mechanistic InvestigationUsed alongside NMR to gain insights into gold-catalyzed C-S cross-coupling reactions. nih.govresearcher.life
Rearrangement Product CharacterizationConfirms the structure of products from thio-Claisen rearrangements by identifying their molecular ion peaks. cdnsciencepub.comsemanticscholar.org

Infrared (IR) Spectroscopy for Radical Characterization

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. While IR is commonly used for the identification of functional groups, its application in the direct characterization of radical species can be more specialized.

The IR spectrum of this compound itself shows characteristic absorptions for the allyl group's C=C stretching and the out-of-plane C-H bending vibrations. lookchem.com In the context of radical reactions, IR spectroscopy can be used to monitor the disappearance of the starting material and the appearance of products.

While direct IR characterization of radical intermediates of this compound is not explicitly detailed in the provided search results, the technique is fundamental in confirming the structure of related compounds and products of its reactions. For example, in the synthesis of this compound, the IR spectrum confirms the presence of the allyl group through absorptions around 1650 cm⁻¹ (C=C), and 990 and 917 cm⁻¹ (C-H out-of-plane bending). lookchem.com Similarly, in the study of the rearrangement of allyl benzenesulfinate (B1229208) to allyl phenyl sulfone, IR analysis was used to characterize the product. researchgate.net

Rotational Spectroscopy for Conformational Landscape Analysis

Currently, there is no specific information available in the search results regarding the use of rotational spectroscopy for the conformational landscape analysis of this compound. Rotational spectroscopy, or microwave spectroscopy, is a highly sensitive technique used to determine the rotational constants of a molecule, from which its precise geometry and conformational isomers can be determined in the gas phase. While this technique would be well-suited to study the different spatial arrangements (conformers) of the flexible allyl group relative to the phenyl ring in this compound, no such studies have been identified in the provided search results.

Time-Resolved Vibration Spectroscopy in Reaction Monitoring

Currently, there is no specific information available in the search results regarding the use of time-resolved vibration spectroscopy for monitoring reactions of this compound. Time-resolved vibrational spectroscopy, such as femtosecond pump-probe spectroscopy, is an advanced technique used to study the dynamics of chemical reactions on very short timescales (femtoseconds to picoseconds). It allows for the direct observation of transient species and the flow of vibrational energy during a reaction. While the thio-Claisen rearrangement of this compound would be an interesting candidate for such a study to observe the bond-breaking and bond-forming processes in real-time, no published research using this technique on this compound was found in the provided search results.

Applications of Allyl Phenyl Sulfide in Complex Molecule Synthesis

As a Versatile Synthetic Building Block

Allyl phenyl sulfide (B99878) serves as a precursor to a variety of reactive intermediates, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds. The sulfide can be readily oxidized to the corresponding allyl phenyl sulfoxide (B87167) and allyl phenyl sulfone. These oxidized derivatives, particularly the sulfone, are widely used in synthesis. chemicalbook.comresearchgate.net The anion of allyl phenyl sulfone, for instance, can act as a nucleophile in various reactions. chemicalbook.com

The utility of allyl phenyl sulfide and its derivatives is demonstrated in their application as starting materials for the preparation of other valuable synthetic intermediates. For example, reactions with tris(trimethylsilyl)silane (B43935) can yield allyl tris(trimethylsilyl)silanes. researchgate.net Furthermore, this compound can be isomerized to the corresponding vinyl isomers using specific catalysts. dicp.ac.cn

The phenylthiyl radical, which can be generated from this compound, readily participates in addition reactions with carbon-carbon multiple bonds, a property that has been extensively studied and applied in synthesis. rsc.org

The versatility of this compound is further highlighted by its use in gold-catalyzed deallylative C-S cross-coupling reactions, where it acts as a sulfur surrogate. researcher.life This approach overcomes the common issue of catalyst deactivation by strong gold-sulfur bond formation. researcher.life

Synthesis of Heterocyclic Compounds

The unique reactivity of this compound and its derivatives has been harnessed for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules and functional materials.

Functionalized allyl anions derived from this compound are instrumental in the synthesis of furan (B31954) and pyran derivatives. tandfonline.com The anion of this compound undergoes a highly regioselective ring-opening reaction with epoxides to produce unsaturated alcohols. tandfonline.com These alcohol intermediates can then be cyclized upon the addition of an electrophile. Subsequent chemical transformations, such as a Pummerer reaction, can lead to the formation of 2,5-dihydrofurans. tandfonline.com

In a related strategy, β-hydroxyl allenic sulfides, which can be derived from precursors related to this compound, have been shown to cyclize to form furan derivatives in excellent yields upon treatment with a base like sodium hydride, with the elimination of the phenylthio group. researchgate.net

The synthesis of pyran derivatives can also be achieved using similar strategies. By carefully choosing the starting materials and reaction conditions, the cyclization of intermediates derived from the epoxide ring-opening can be directed towards the formation of pyran rings. tandfonline.com For example, the directing effect of a methoxy (B1213986) group in certain intermediates can favor the formation of pyrans, which can be further converted to lactones. tandfonline.com

While direct application of this compound in indoline (B122111) synthesis is less commonly documented, the strategies involving allyl groups and sulfur-based functionalities are relevant. A metal-free method for constructing benzothiophenes utilizes an intramolecular addition of a sulfur atom from a sulfide to an allene (B1206475) moiety, which is generated in situ. This process involves a propargyl–allenyl rearrangement and an allyl migration. beilstein-journals.org A similar strategy has been successfully applied to the synthesis of phosphine-substituted indole (B1671886) derivatives, demonstrating the potential for applying these concepts to nitrogen-containing heterocycles like indolines. beilstein-journals.org

Furan and Pyran Derivatives

Construction of Carbon-Carbon Bonds

This compound is a valuable reagent for the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. It participates in various transition metal-catalyzed reactions to create complex carbon skeletons.

One notable application is the nickel-catalyzed addition of this compound to alkynes, which affords thio-1,4-dienes with high regio- and stereoselectivity. acs.orgorganic-chemistry.org This reaction is tolerant of a range of functional groups. acs.org The proposed mechanism involves the formation of a π-allyl nickel intermediate. acs.org

Furthermore, the Doyle-Kirmse reaction, a transition-metal-catalyzed reaction between allyl sulfides and diazo reagents, represents a powerful method for carbon-carbon bond formation. sci-hub.stnih.gov This reaction proceeds through the formation of a sulfur ylide, which then undergoes a jst.go.jpscientificlabs.co.uk-sigmatropic rearrangement. sci-hub.stnih.gov Engineered variants of myoglobin (B1173299) have been shown to catalyze this transformation with high efficiency and product conversions for a variety of allyl sulfides, including this compound. sci-hub.stnih.gov

The table below summarizes key carbon-carbon bond-forming reactions involving this compound.

Reaction TypeCatalystReactantsProduct TypeRef.
Thioallylation of AlkynesNickel ComplexesThis compound, AlkyneThio-1,4-diene acs.orgorganic-chemistry.org
Doyle-Kirmse ReactionMyoglobin VariantsThis compound, Diazo reagentHomoallylic sulfide sci-hub.stnih.gov

Synthesis of Biologically Active Molecules

The synthetic utility of this compound and its derivatives extends to the total synthesis of complex, biologically active natural products.

A key application of allyl phenyl sulfone, derived from the oxidation of this compound, is in the synthesis of marine eicosanoids, specifically bacillariolides I, II, and III. chemicalbook.comjst.go.jpscientificlabs.co.uksigmaaldrich.comlookchem.com These cyclopentane-containing eicosanoids were isolated from the marine diatom Pseudo-nitzschia multiseries. jst.go.jp

The synthetic strategy involves a one-pot process where the anion of allyl phenyl sulfone reacts with a chiral epoxymesylate to form a cyclopentane (B165970) ring structure. jst.go.jp This key cyclopentane intermediate is then elaborated through a series of steps, including oxidation and olefination, to afford the target bacillariolide molecules. jst.go.jp For example, the synthesis of bacillariolide II was achieved by coupling an aldehyde derived from the cyclopentane intermediate with a Wittig reagent. jst.go.jp Bacillariolides I and III were synthesized from a common lactone intermediate via epimerization at the C-7 position. jst.go.jp

This synthetic approach highlights the crucial role of allyl phenyl sulfone in constructing the core carbocyclic framework of these complex and biologically significant marine natural products.

Thailandamide Natural Product Fragments

The synthesis of the phenolic fragment of the thailandamide natural products has been accomplished utilizing a derivative of this compound. acs.orgscribd.com The process employs allylic phenyl sulfones, which are oxidized forms of this compound. These sulfones undergo a regioselective and diastereoselective desulfonylation, accompanied by double bond migration, when treated with samarium(II) iodide-water complex, [Sm(H₂O)n]I₂. acs.orgacs.org

The synthetic strategy involves the deprotonation of an allyl phenyl sulfone followed by its addition to an aldehyde or epoxide to create 1,2- and 1,3-hydroxy phenyl sulfones. acs.orgacs.org The subsequent reduction with [Sm(H₂O)n]I₂ is directed by the hydroxyl group, which is believed to form a chelated organosamarium intermediate. acs.orgresearchgate.net This chelation controls the facial selectivity of an intramolecular protonation step by a samarium-bound water molecule, leading to the desired product with predictable stereocontrol. acs.orgscribd.com This sequence demonstrates a valuable fragment coupling strategy for complex, target-oriented synthesis. acs.org For instance, an allyl sulfone was synthesized and coupled with an (R)-configured epoxide, and subsequent reduction with [Sm(H₂O)n]I₂ completed the synthesis of the thailandamide phenolic fragment in a 62% yield over two steps. acs.org

Griseolic Acid B Total Synthesis

This compound is a precursor for generating the phenylthiyl radical (C₆H₅S•), a key reactive intermediate in organic synthesis. rsc.org The phenylthiyl radical can be prepared in the gas phase through the vacuum flash pyrolysis (VFP) of this compound. rsc.orgresearchgate.net This radical has been utilized in the synthesis of natural products. rsc.org

Notably, the total synthesis of griseolic acid B, as reported by Knapp and co-workers, involved a critical step of free-radical addition of thiophenol to a sterically hindered enol ether moiety. rsc.org The phenylthiyl radical, which drives this addition, can be efficiently generated from this compound, highlighting the compound's indirect but crucial role in the synthesis of this complex natural product. rsc.org

Pyrazolone (B3327878) Derivatives

This compound is a key reactant in the synthesis of biologically relevant pyrazolone derivatives. chemrxiv.org The reaction involves the visible-light-mediated Doyle-Kirmse reaction between acceptor-acceptor diazo compounds, specifically diazo pyrazolones (DIPOLs), and various allyl thioethers, including this compound. chemrxiv.orgresearchgate.net

Under the influence of blue light, the diazo pyrazolone extrudes dinitrogen to form a carbene intermediate in situ. chemrxiv.org This carbene reacts with this compound to generate a sulfur ylide, which then undergoes a acs.orgcmu.edu-sigmatropic rearrangement to furnish the final homoallyl sulfide product with excellent chemoselectivity. researchgate.net The reaction accommodates a wide range of substituents on both the pyrazolone and the this compound. chemrxiv.org For example, electron-donating groups on the phenyl ring of the sulfide lead to excellent yields (e.g., 91%), while electron-withdrawing groups also provide the desired products in good yields (up to 88%). chemrxiv.org

Table 1: Synthesis of Pyrazolone Derivatives from Diazo Edaravone and Substituted Allyl Phenyl Sulfides chemrxiv.org

EntrySubstituent on Phenyl SulfideProductYield (%)
1H3aa82
24-MeO3ab91
34-tBu3ac28
44-F3ad88
54-Cl3ae85
64-Br3af80

Data sourced from ChemRxiv. chemrxiv.org

S-(+)-Parasorbic Acid

The anion of this compound is a valuable 3-carbon building block used in the asymmetric synthesis of S-(+)-parasorbic acid. tandfonline.com The synthesis begins with the highly regioselective ring-opening of an epoxide by the this compound anion. tandfonline.com The resulting unsaturated alcohol can then undergo cyclization upon the addition of an electrophile. tandfonline.com

This methodology was extended by using an anionic 3-carbon building block where a latent carbonyl function is present, such as in the form of a thioacetal or an enol ether. tandfonline.com In the synthesis of S-(+)-parasorbic acid, an allylic intermediate prepared by deprotonation reacts with a 1,2-dialkyloxirane. ua.es The resulting product, containing a directing methoxy group, cyclizes to form a pyran derivative. tandfonline.com Subsequent cleavage of the acetal (B89532) moiety to a hemiacetal, followed by oxidation, provides a lactone. tandfonline.com A final elimination step under basic conditions yields the target unsaturated lactone, S-(+)-parasorbic acid. tandfonline.com

Asymmetric Synthesis Applications

This compound and its derivatives are instrumental in several asymmetric synthesis methodologies, enabling the creation of chiral molecules with high enantioselectivity.

Chiral Allyl Sulfur Compounds (SCF₃, SCF₂R, SCN, SAr)

A novel method for the asymmetric synthesis of densely functionalized chiral allyl sulfur compounds, including those with a thioaryl (SAr) group, has been developed. researchgate.net The approach is centered on the selenium-catalyzed sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids. researchgate.net

The reaction proceeds with exceptional stereo-, diastereo-, and site-selectivity. researchgate.net The proposed mechanism involves the formation of a stable thiiranium ion intermediate, which undergoes a rapid deborylative ring opening. researchgate.net This process ensures a complete transfer of chirality (100% es) from the starting material to the product. The reaction exclusively yields the γ-SAr product, indicating that the transformation occurs with an allylic rearrangement. researchgate.net

Table 2: Asymmetric Sulfenofunctionalization for Chiral Allyl SAr Compound Synthesis researchgate.net

EntrySulfenylating AgentYield (%)Enantiomeric Excess (ee %)
1PhSCl6398
24-FC₆H₄SCl7198
34-ClC₆H₄SCl7598
44-BrC₆H₄SCl7298
52-NO₂C₆H₄SCl7898

Data sourced from a study on the sulfenofunctionalization of chiral α-trifluoromethyl allylboronic acids. researchgate.net

Optically Active Indoline Products

This compound is a precursor to sulfur ylides, which are key intermediates in the synthesis of optically active indoline products. cmu.eduacs.org A copper-catalyzed asymmetric [4+1] cycloaddition of propargylic carbamates and sulfur ylides affords chiral indolines in good yields with high enantio- and diastereoselectivities. organic-chemistry.org The sulfur ylide can be generated from this compound through reaction with a diazo compound in the presence of a copper catalyst. cmu.edu

In a related synthetic strategy, the reaction of vinyl benzoxazinanones with sulfur ylides, which can be derived from precursors like this compound, produces a wide range of functionalized indoline products with high yields and selectivities. acs.org Furthermore, the utility of the allyl-phenyl structural motif is seen in the synthesis of (-)-debromoflustramine B, where a key step involves the condensation of a hemiaminal with 1-allyl-1-phenylhydrazine, leading to a bis(allylated)pyrrolidinoindoline via a sigmatropic rearrangement. rsc.org These examples underscore the role of this compound as a valuable precursor in the asymmetric synthesis of complex, optically active nitrogen-containing heterocycles. acs.orgrsc.org

: Preparation of Organosulfur Functional Groups

This compound serves as a versatile starting material for the synthesis of various organosulfur functional groups. Its allyl and sulfide moieties can be selectively functionalized to access a range of valuable compounds, including vinyl sulfones, sulfones, sulfonamides, sulfonate esters, and allyl sulfoxides. These transformations are crucial in synthetic organic chemistry for the construction of complex molecules.

Vinyl Sulfones (Stereoselective Preparation)

The preparation of vinyl sulfones from this compound is a multi-step process that typically begins with the oxidation of the sulfide to the corresponding allyl phenyl sulfone. This intermediate can then undergo stereoselective isomerization or other transformations to yield the target vinyl sulfone.

The initial oxidation is a standard procedure, as detailed in section 7.6.2. Once allyl phenyl sulfone is obtained, it can be converted to a vinyl sulfone. One method involves the isomerization of the allyl sulfone. For instance, using a proazaphosphatrane catalyst, allyl phenyl sulfone can be isomerized, although this may lead to dimerization products. researchgate.net A more controlled and stereoselective approach involves creating an allyl silane (B1218182) intermediate from the allyl sulfone, followed by a protodesilylation step that yields (E)-di- and trisubstituted vinyl sulfones with high stereoselectivity. researchgate.net

Another strategy for accessing vinyl sulfones from allyl sulfones is through a bromination-elimination sequence. This process allows for the formation of 3-bromo E-vinyl sulfones, which are versatile intermediates for further functionalization. researchgate.net

The isomerization of allyl sulfones to vinyl sulfones can be influenced by various factors, including the catalyst and reaction conditions, which dictate the stereochemical outcome of the product. researchgate.netdicp.ac.cn

Table 1: Selected Methods for Vinyl Sulfone Synthesis from Allyl Sulfone Precursors

Starting Material Reagents/Conditions Product Stereoselectivity Citation

Sulfones, Sulfonamides, and Sulfonate Esters

This compound is a key precursor for synthesizing sulfones, and through further transformations, sulfonamides and sulfonate esters.

Sulfones The most direct transformation is the oxidation of this compound to allyl phenyl sulfone. This reaction is highly efficient and can be achieved using a variety of oxidizing agents. The level of oxidation can be controlled to selectively produce the sulfone over the sulfoxide by adjusting the stoichiometry of the oxidant or the reaction conditions. organic-chemistry.org For example, using hydrogen peroxide with a catalyst like lithium niobate molybdate (B1676688) (LiNbMoO₆) allows for selective oxidation to the sulfone. organic-chemistry.org

Table 2: Oxidation of this compound to Allyl Phenyl Sulfone

Oxidizing System Solvent Temperature Yield Citation
H₂O₂ / LiNbMoO₆ - - High organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic Anhydride (B1165640) Ethyl Acetate - High organic-chemistry.org
Selectfluor - Ambient - organic-chemistry.org

Sulfonamides and Sulfonate Esters The synthesis of sulfonamides and sulfonate esters from this compound is a more complex, multi-step process. It generally requires the conversion of the sulfide into a sulfonyl derivative that can readily react with amines or alcohols. A common pathway involves the initial oxidation of this compound to a sulfonyl-containing intermediate, such as a sulfinate. researchgate.net

These sulfinate salts are versatile precursors that can be used to construct a variety of sulfur-containing compounds, including sulfonamides and sulfonate esters. researchgate.net The general synthetic route proceeds by converting the sulfinate into a more reactive species like a sulfonyl chloride. The resulting sulfonyl chloride can then be coupled with an amine to produce a sulfonamide or with an alcohol to yield a sulfonate ester. scielo.brgoogle.comresearchgate.net The synthesis of sulfonamides from sulfonyl chlorides and amines is a widely used method, though it can require basic conditions and sometimes elevated temperatures. wur.nl Modern methods also allow for the direct conversion of sulfinates to sulfonamides. researchgate.net

An electrochemical approach has also been developed where inorganic sulfites and alcohols can generate alkoxysulfonyl radicals, which then react with alkenes to form sulfonate esters. nih.gov While not starting directly from this compound, this illustrates the modern synthetic strategies involving sulfonyl precursors that could potentially be derived from it.

Allyl Sulfoxides

Allyl sulfoxides are valuable intermediates in organic synthesis, notably for the Mislow-Evans rearrangement. The preparation of allyl phenyl sulfoxide from this compound is typically achieved through controlled oxidation.

The key challenge in this synthesis is to prevent over-oxidation to the corresponding sulfone. organic-chemistry.org By carefully selecting the oxidizing agent and controlling the reaction conditions, such as temperature and stoichiometry, the sulfide can be selectively converted to the sulfoxide. For example, a facile synthesis of allyl sulfoxides involves the S-allylation of sulfinate esters, but a more direct route is the partial oxidation of the sulfide. rsc.orgthieme-connect.com The reaction of methyl benzenesulfinate (B1229208) with trifluoromethanesulfonic anhydride in the presence of allyltrimethylsilane, followed by hydrolysis, yields allyl phenyl sulfoxide in high yield. researchgate.net However, for the direct conversion of this compound, specific oxidizing systems are employed.

Table 3: Synthesis of Allyl Phenyl Sulfoxide

Starting Materials Reagents/Conditions Product Yield Citation

Note: The direct oxidation of this compound requires careful control to avoid the formation of allyl phenyl sulfone.

Role of Allyl Phenyl Sulfide in Polymer Science

Monomeric Applications in Polymer Production

Allyl phenyl sulfide (B99878) primarily serves as a comonomer in the synthesis of functional polymers. While the polymerization of many allyl monomers can be challenging due to degradative chain-transfer reactions, allyl phenyl sulfide can be effectively copolymerized with various vinyl monomers through free-radical polymerization. tandfonline.comacs.org Its incorporation introduces the phenyl sulfide group as a pendant moiety along the polymer backbone.

This sulfide group is the key to the functionality of the resulting polymer. It can undergo specific chemical transformations, most notably oxidation, which alters the polarity and chemical nature of the polymer chain. This characteristic is harnessed to create materials that respond to oxidative environments. researchgate.netmdpi.com Furthermore, the development of radical ring-opening polymerization (rROP) has expanded the scope for creating degradable vinyl polymers using cyclic monomers containing allyl sulfide functionalities, although this is a distinct application from the direct polymerization of the non-cyclic this compound monomer. d-nb.infochinesechemsoc.org The introduction of a phenyl group in proximity to the sulfide can also influence the reactivity and properties of the resulting polymer. d-nb.info

Copolymerization Strategies

A notable example of this compound's application is in the synthesis of the amphiphilic copolymer poly(vinyl pyrrolidone-co-allyl phenyl sulfide), often abbreviated as P(VP-co-APS). This copolymer is typically prepared via a free-radical polymerization reaction. researchgate.netnih.gov The synthesis involves dissolving the hydrophilic monomer, N-vinylpyrrolidone (VP), and the hydrophobic monomer, this compound (APS), in a suitable organic solvent such as tetrahydrofuran. nih.gov

The polymerization is initiated by a radical initiator, for instance, 2,2'-Azobisisobutyronitrile (AIBN), and the reaction is carried out under an inert atmosphere (e.g., nitrogen) at an elevated temperature, typically around 75 °C, for several hours. researchgate.netnih.gov By varying the initial molar ratio of the two monomers, copolymers with different percentages of this compound units can be produced, allowing for the fine-tuning of the polymer's properties. researchgate.netmdpi.com The successful incorporation of both monomers into the polymer chain has been confirmed using techniques like 1H nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

Table 1: Monomer Feed Ratios and Resulting Copolymer Composition for P(VP-co-APS)

VP/APS Molar Feed RatioResulting APS Content in Copolymer (%)Reference
100:00% researchgate.netmdpi.com
98:23.28% researchgate.netmdpi.com
97.5:2.53.43% researchgate.netmdpi.com
96:44.58% researchgate.netmdpi.com

A distinct but related area of polymer synthesis involves the radical ring-opening polymerization (rROP) of cyclic allylic sulfide (CAS) lactones. acs.org This method is a powerful strategy for introducing degradable linkages, such as esters, directly into the backbone of vinyl polymers, which are typically non-degradable. acs.orgacs.org The process involves the copolymerization of a vinyl monomer with a specially designed cyclic monomer, a CAS lactone. acs.org

The polymerization mechanism proceeds via radical addition to the exocyclic double bond of the lactone, followed by a β-scission event that opens the ring. acs.org This ring-opening is driven by the favorable homolytic cleavage of the carbon-sulfur bond within the allylic sulfide structure, which is largely independent of ring strain. d-nb.info This process results in the formation of a new carbon-carbon double bond and a thiyl radical that continues the polymerization, embedding an ester group into the polymer backbone. acs.org It is important to note that this mechanism is specific to cyclic monomers like CAS lactones and is different from the standard vinyl polymerization of non-cyclic this compound. d-nb.infoacs.org Researchers have synthesized a variety of CAS lactones with different functional groups at the 2-position of the ring, including phenyl groups, to study their copolymerization behavior and the properties of the resulting polymers. acs.orgacs.org

Synthesis of Poly(vinyl pyrrolidone-co-allyl phenyl sulfide)

Functional Polymeric Materials

The P(VP-co-APS) copolymer has proven to be an effective stabilizer for creating oxidation-responsive emulsions. dntb.gov.uamdpi.com In this application, the amphiphilic nature of the copolymer, derived from its hydrophilic VP units and hydrophobic APS units, allows it to situate at the oil-water interface and stabilize oil droplets within an aqueous phase. mdpi.com

Table 2: Effect of Oxidation on P(VP-co-APS) Stabilized Emulsions

PropertyBefore OxidationAfter H₂O₂ TreatmentConsequenceReference
APS Moiety Sulfide (-S-)Sulfone (-SO₂-)Increased polarity researchgate.netmdpi.com
Copolymer AmphiphilicMore hydrophilicWeakened interfacial activity mdpi.comnih.gov
Emulsion StableUnstableCoalescence and phase separation researchgate.netnih.gov

The ability to tune polymer degradation rates is a critical feature for materials used in biomedical and environmental applications. This can be achieved through the aforementioned radical ring-opening polymerization (rROP) of cyclic allylic sulfide (CAS) lactones. acs.orgfigshare.com By copolymerizing these cyclic monomers with conventional vinyl monomers, ester linkages are incorporated into the polymer's carbon-carbon backbone. acs.org These ester groups are susceptible to cleavage, rendering the entire polymer degradable.

The degradation rate of these copolymers can be precisely tuned by modifying the chemical structure of the CAS lactone monomer. acs.org For instance, research has shown that altering the substituent on the lactone ring (e.g., H, ethyl, phenyl) influences the electronic environment of the resulting ester in the polymer backbone. acs.org This, in turn, affects its susceptibility to hydrolysis or aminolysis. acs.orgfigshare.com For example, copolymers containing backbone phenyl esters have been shown to degrade via aminolysis, while those with aliphatic esters remained stable under the same conditions. acs.org This allows for the rational design of degradable polymers with tailored degradation profiles for specific applications, a feature not inherent to polymers made from simple vinyl copolymerization of non-cyclic this compound, which possess a stable, all-carbon backbone. acs.orgacs.org

Influence on Lower Critical Solution Temperatures

The incorporation of hydrophobic monomers into hydrophilic polymer chains is a known strategy for inducing Lower Critical Solution Temperature (LCST) behavior, where the polymer becomes less soluble in a solvent as the temperature increases. mdpi.com this compound (APS), being a hydrophobic monomer, has been investigated for its potential to impart thermoresponsive properties to polymers when copolymerized with hydrophilic monomers like N-vinylpyrrolidone (VP). mdpi.comresearchgate.net

In a study involving the free radical copolymerization of VP and APS to form poly(vinyl pyrrolidone-co-allyl phenyl sulfide) (P(VP-APS)), the temperature-dependent optical density of the resulting copolymer solutions was analyzed. mdpi.com It was hypothesized that the inclusion of the hydrophobic APS units would lead to the exhibition of an LCST. mdpi.com However, for copolymers with varying molar ratios of VP to APS (from 100:0 to 96:4), the optical density of the solutions remained nearly constant across the tested temperature range. mdpi.comresearchgate.net This suggests that, within the tested compositions and conditions, the copolymers did not exhibit LCST behavior. researchgate.net

Despite the absence of a clear LCST, the research did reveal a strong correlation between the content of this compound in the copolymer and the solution's optical density. As the proportion of the hydrophobic APS monomer increased, the optical density of the aqueous solution also increased significantly. This is attributed to the amphiphilic nature of the copolymers, which likely form self-assembled structures like polymeric micelles in an aqueous environment. mdpi.com The increase in optical density reflects the increased tendency for self-assembly as the hydrophobic character of the polymer grows with higher APS content. mdpi.comresearchgate.net

Table 1: Optical Density of P(VP-APS) Copolymer Solutions at 20 °C

This table shows the effect of increasing this compound (APS) content on the optical density of the copolymer solution, indicating enhanced self-assembly of the amphiphilic copolymers.

Copolymer (VP/APS Molar Feed Ratio) Actual APS Content (%) Optical Density at 20 °C
P(VP-APS) (100/0) 0 0.01
P(VP-APS) (98/2) 3.28 0.23
P(VP-APS) (97.5/2.5) 3.43 0.38

Applications as Chain Transfer Agents in Polymer Networks

Allyl sulfides, including this compound, function as effective addition-fragmentation chain transfer (AFCT) agents in radical polymerizations. acs.orgnih.govresearchgate.net This mechanism is particularly valuable in the formation of polymer networks, such as those created through thiol-ene photopolymerization, where it can be used to control network structure and reduce polymerization-induced stress. acs.orgnih.gov The substitution of a phenyl group at the allylic position is known to be effective in promoting the chain transfer process because it stabilizes the resulting chain end by extending the conjugated system. acs.org

This dynamic bond rearrangement capability is a significant advantage in producing low-stress polymer networks. acs.orgnih.gov As the polymer network forms and vitrifies, internal stresses build up due to shrinkage. The AFCT process allows for the cleavage of strained network chains and the formation of new, less strained connections, effectively enabling network adaptation and stress relaxation even after the polymerization reaction is complete. nih.gov

In comparative studies, thiol-ene networks synthesized with an allyl sulfide component demonstrated a dramatic reduction in final polymerization stress compared to analogous networks made with a propyl sulfide, which is incapable of addition-fragmentation. For instance, at high irradiation intensities, an allyl sulfide-containing network showed a stress reduction of over 75% compared to the propyl sulfide control. nih.gov This highlights the efficacy of the allyl sulfide functionality as a stress-reducing agent in the fabrication of covalently cross-linked polymer networks. acs.orgnih.gov

Table 2: Comparison of Final Polymerization Stress in Thiol-Ene Networks

This table illustrates the significant reduction in polymerization-induced stress achieved by incorporating an addition-fragmentation chain transfer (AFCT) agent (Allyl Sulfide) compared to a non-AFCT control (Propyl Sulfide).

Functional Moiety Mechanism Final Stress Reduction (%)
Allyl Sulfide Addition-Fragmentation Chain Transfer >75%

Table of Mentioned Compounds

Compound Name
This compound
N-vinylpyrrolidone
Poly(vinyl pyrrolidone-co-allyl phenyl sulfide)
Propyl sulfide
Butyl(2-phenylallyl)sulfane

Q & A

Q. How can gas chromatography (GC) be applied to quantify this compound in multicomponent mixtures?

  • Methodological Answer : Use GC with flame ionization detection (FID) and a polar capillary column (e.g., DB-5). This compound elutes at a distinct retention time (e.g., ~4–6 min, similar to PS in Figure 3 (3)). Normalize peak areas against internal standards (e.g., dimethyl disulfide) and validate with calibration curves. Ensure sample preparation in methanol or tert-butyl methyl ether to enhance solubility .

Q. What spectroscopic and structural characterization techniques are recommended for this compound?

  • Methodological Answer :
  • Raman Spectroscopy : Identify S–C and C=C vibrational modes (e.g., allyl methyl sulfide spectrum at 1360 cm⁻¹ (8)).
  • XPS : Confirm sulfur oxidation states (e.g., sulfide S 2p peak at 163 eV vs. sulfone at 168 eV (15)).
  • 3D Structural Analysis : Use SDF/MOL files (4) for computational modeling or interactive visualization of bond angles and van der Waals surfaces .

Advanced Research Questions

Q. What computational approaches elucidate the molecular mechanism of thio-Claisen rearrangement in this compound?

  • Methodological Answer : Employ MPWB1K/6-311G(2d,d,p) or CBS-QB3 methods to map energy profiles and transition states. The rearrangement is endergonic (ΔG‡ ~30 kcal/mol) due to loss of aromaticity in the phenyl ring. Use non-covalent interaction (NCI) analysis to visualize steric and electronic effects during sigmatropic shifts .
  • Key Insight : Allyl vinyl sulfide undergoes exergonic rearrangement (lower ΔG‡), contrasting with this compound’s endergonicity .

Q. How does this compound interact with transition metal catalysts in oxidative addition reactions?

  • Methodological Answer : React this compound with Ru(0) complexes (e.g., Ru(cod)(cot)/Pme) and bidentate ligands (e.g., depe) to form η³-allyl ruthenium(II) complexes. Monitor reaction progress via ¹H NMR and isolate products as cationic species (e.g., [Ru(η³-C₃H₅)(depe)₂]⁺[PhS]⁻). Mechanistic studies suggest associative ligand exchange rather than radical pathways .

Q. What catalytic systems enable isomerization or functionalization of this compound?

  • Methodological Answer : Proazaphosphatrane catalysts (e.g., P(RNCH₂CH₂)₃N) promote isomerization of this compound at mild temperatures. Optimize solvent polarity (e.g., THF vs. toluene) and track double-bond migration via GC-MS or IR .

Q. How is this compound utilized in stimuli-responsive hydrogels?

  • Methodological Answer : Incorporate this compound as a crosslinker in poly(vinyl pyrrolidone-co-allyl phenol) hydrogels. Induce β-scission via glutathione thiyl radicals (generated under 365 nm light) to fragment the network. Characterize degradation kinetics using rheology and confirm sulfone formation via XPS .

Data Contradictions and Resolution

  • Substrate Solubility vs. Conversion : While Mb(L29S,H64V,V68F) achieves high yields with benzyl-substituted allyl sulfides (78–93%), poor water solubility of octyl allyl sulfide (11) limits conversion (35%). Use co-solvents (e.g., DMSO) or surfactant-assisted protocols to mitigate this .
  • Oxidation Pathways : this compound oxidizes to sulfone under strong oxidative conditions (15), but remains stable in enzymatic reactions (1,2). Control oxygen levels and select catalysts (e.g., myoglobin vs. Ru) based on desired products .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.